molecular formula C13H8FNO4 B7837839 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Cat. No.: B7837839
M. Wt: 261.20 g/mol
InChI Key: OMZPMUDLOKQAQU-UHFFFAOYSA-N
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Description

3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of biphenyl, characterized by the presence of a fluoro group at the 3’ position, a nitro group at the 4’ position, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of biphenyl to introduce the nitro group, followed by a Friedel-Crafts acylation to introduce the carboxylic acid group

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 3’-Amino-4-nitrobiphenyl-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Oxidized carboxylic acid derivatives.

Scientific Research Applications

3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can enhance its binding affinity and specificity towards these targets, while the carboxylic acid group can facilitate interactions with active sites.

Comparison with Similar Compounds

    3-Fluoro-4-nitrophenol: Similar structure but lacks the biphenyl backbone.

    4’-Fluoro-3’-nitrobiphenyl-3-carboxylic acid: Similar structure with different substitution pattern.

    2-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid: Similar functional groups but different core structure.

Uniqueness: 3’-Fluoro-4-nitrobiphenyl-2-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of fluoro, nitro, and carboxylic acid groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-3-1-2-8(6-9)11-5-4-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZPMUDLOKQAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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